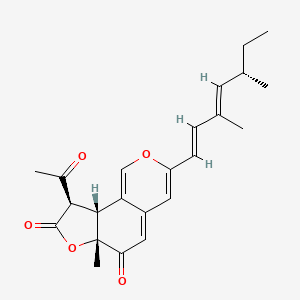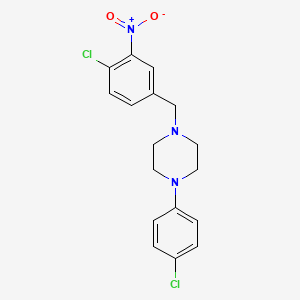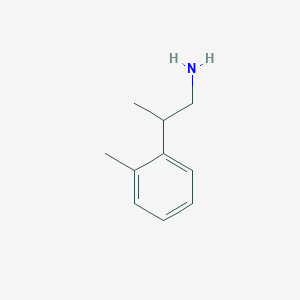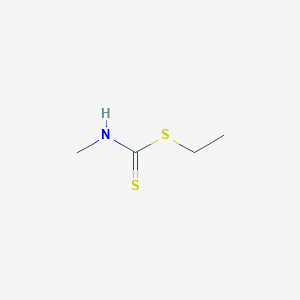
Ocrefilona
Descripción general
Descripción
The compound Ochrephilone is a complex organic molecule with a unique structure. It belongs to the class of furochromenes, which are known for their diverse biological activities. This compound is characterized by its intricate arrangement of functional groups, including an acetyl group, a dimethylhepta-dienyl chain, and a dihydrofuroisochromene core.
Aplicaciones Científicas De Investigación
Ochrephilone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Azaphilones, the class of compounds to which ochrephilone belongs, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Ochrephilone’s mode of action involves its interaction with its targets, leading to various changes. The detection of Ochrephilone indicates that isorotiorin undergoes a hydrogenation of the double bond of the lactone system, possibly by the action of the reductase SclF . This suggests that Ochrephilone may act by modifying the chemical structure of its targets, thereby altering their function .
Biochemical Pathways
Ochrephilone affects the biosynthesis of sclerotiorin-like metabolites. The knockout of the sclA (highly reducing PKS) and sclI (non-reducing PKS) genes resulted in mutants with loss of mycelial pigmentation and terminated the biosynthesis of sclerotiorin-like metabolites: geumsanol B, chlorogeumsanol B, 7-deacetylisochromophilone VI, isochromophilone VI, ochrephilone, isorotiorin, and sclerotiorin . This suggests that Ochrephilone plays a crucial role in these biochemical pathways.
Result of Action
Ochrephilone has been found to exhibit significant inhibitory activity against α-glycosidase . Moreover, it has been reported to show moderate bioactivity against the H1N1 virus . These findings suggest that Ochrephilone’s action results in the inhibition of these targets, thereby exerting its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ochrephilone typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the dihydrofuroisochromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetyl group: This step often involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the dimethylhepta-dienyl chain: This can be accomplished through a series of coupling reactions, such as Heck or Suzuki coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Ochrephilone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Comparación Con Compuestos Similares
Similar Compounds
Ochrephilone: can be compared with other furochromenes and related compounds, such as:
Uniqueness
The uniqueness of Ochrephilone lies in its specific arrangement of functional groups and its resulting biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(6aR,9R,9aR)-9-acetyl-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methyl-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19(25)23(5)21(18(16)12-27-17)20(15(4)24)22(26)28-23/h7-13,20-21H,6H2,1-5H3/b8-7+,14-9+/t13-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIVGINVGXHEIA-ZAAJWPAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=CC(=O)C3(C(C2=CO1)C(C(=O)O3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC(=O)[C@]3([C@@H](C2=CO1)[C@@H](C(=O)O3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346747 | |
| Record name | Ochrephilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53014-38-3 | |
| Record name | Ochrephilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053014383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochrephilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-furan-2-ylmethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656397.png)
![6,7-dimethoxy-2-[(3-methylthiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1656400.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B1656401.png)
![N-(4-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B1656402.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1656403.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B1656404.png)


![1-(2-Methylphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B1656410.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1656414.png)



![4-[(2,4-Dimethoxy-3-methylphenyl)methyl]thiomorpholine](/img/structure/B1656419.png)
